N-[1-(Furan-2-yl)-2-phenylethyl]prop-2-enamide
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Description
Synthesis Analysis
The synthesis of furanylfentanyl involves the modification of the fentanyl structure. It typically starts with a precursor compound, such as N-phenyl-1-(2-phenylethyl)piperidin-4-amine . Various synthetic routes exist, including acylation or alkylation of the piperidine nitrogen, leading to the formation of the furan-2-carboxamide moiety. Researchers have reported several synthetic methods, but detailed protocols are often proprietary or limited in scientific literature .
Molecular Structure Analysis
The molecular formula of furanylfentanyl is C24H26N2O2 , and its chemical structure comprises a piperidine ring, a phenethyl group, and a furan-2-carboxamide moiety. The furan ring contributes to its unique pharmacological properties. The presence of an amide group suggests its opioid receptor affinity .
Physical And Chemical Properties Analysis
Future Directions
Research on furanylfentanyl continues to explore its pharmacology, metabolism, and interactions. Efforts are needed to develop reliable analytical methods for detection and quantification. Additionally, monitoring its presence in illicit drug markets remains crucial for public health and safety .
: Wikipedia: List of fentanyl analogues : Identification of a new psychoactive substance in seized material : EMCDDA–Europol Joint Report on furanylfentanyl
properties
IUPAC Name |
N-[1-(furan-2-yl)-2-phenylethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-2-15(17)16-13(14-9-6-10-18-14)11-12-7-4-3-5-8-12/h2-10,13H,1,11H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIUYFVJJUPXRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(CC1=CC=CC=C1)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(Furan-2-yl)-2-phenylethyl]prop-2-enamide |
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